molecular formula C21H18O5 B1682466 5-(4-Phenoxybutoxy)psoralen CAS No. 870653-45-5

5-(4-Phenoxybutoxy)psoralen

Katalognummer B1682466
CAS-Nummer: 870653-45-5
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: KINMYBBFQRSVLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Phenoxybutoxy)psoralen, also referred to as AS-77 and PAP-1, is a blocker of the KCNA3 channel, specifically targeting the Kv1.3 channels . This compound shows potential for treating plaque psoriasis by interfering with the activation and proliferation of effector memory T cells, which are crucial in the development of autoimmune diseases .


Synthesis Analysis

The major phase-I metabolites of PAP-1 in rats have been identified. Following oral administration at 50 mg/kg, five phase-I metabolites were isolated and identified by mass spectrometry and NMR spectroscopy. These include 5-(oxybutyric-acid)psoralen (M1), 5-[4-(4-hydroxybutoxy)]psoralen (M2), 5-[4-(4-hydroxyphenoxy)]psoralen (M3), 5-[4-(3-hydroxyphenoxy)]psoralen (M4), and 8-hydroxyl-5-(4-phenoxybutoxy)psoralen (M5). M3, M4, and M5 were hydroxylated products, while M1 and M2 were O-dealkylation products .


Molecular Structure Analysis

The molecular formula of 5-(4-Phenoxybutoxy)psoralen is C21H18O5 . The average mass is 350.365 Da and the monoisotopic mass is 350.115417 Da .


Chemical Reactions Analysis

The metabolism of PAP-1 involves hydroxylation and O-dealkylation, primarily via cytochrome P450 (CYP) enzymes CYP1A1/2 and CYP3A .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Phenoxybutoxy)psoralen include a molecular weight of 350.36 and a molecular formula of C21H18O5 .

Wissenschaftliche Forschungsanwendungen

Oncology

Psoralen is a family of naturally occurring photoactive compounds found in plants that acquire potential cytotoxicity when activated by specific frequencies of electromagnetic waves . Once activated, psoralens form mono- and di-adducts with DNA, leading to marked cell apoptosis . This apoptotic effect is more pronounced in tumor cells due to their high rate of cell division . Moreover, photoactivated psoralen can inhibit tyrosine kinase signaling and influence the immunogenic properties of cells . Thus, the cytotoxicity of photoactivated psoralen holds promising clinical applications from its immunogenic properties to potential anti-cancer treatments .

Dermatology

Psoralen has been used in the treatment of various skin conditions due to its photosensitive properties . In those early applications, preparations containing psoralen were either ingested or applied topically to the skin . Subsequently, individuals would expose themselves to sunlight to activate the therapeutic compounds . In rat models, PAP-1 (5-(4-Phenoxybutoxy)psoralen) is known to delay the onset of diabetes . It might be used in the treatment of psoriasis and effector memory T cells mediated autoimmune diseases . Oral, intraperitoneal and topical administration of PAP-1 prevents allergic contact dermatitis induced by oxazolone .

Diabetes Management

In rat models, PAP-1 has been shown to delay the onset of diabetes . This suggests that it could potentially be used in the management of diabetes, although more research is needed to confirm this application and determine the best methods of administration .

Treatment of Autoimmune Diseases

PAP-1 might be used in the treatment of effector memory T cells mediated autoimmune diseases . These diseases occur when effector memory T cells, a type of immune cell, mistakenly attack the body’s own cells. By inhibiting these cells, PAP-1 could potentially help to treat these conditions .

Prevention of Allergic Contact Dermatitis

Oral, intraperitoneal and topical administration of PAP-1 prevents allergic contact dermatitis induced by oxazolone . Allergic contact dermatitis is a skin condition where the skin becomes inflamed due to contact with a particular allergen. PAP-1 could potentially be used to prevent this condition .

Potential Applications in Deep-Seated Pathologies

While photoactivated psoralen treatment using ultraviolet light is well established for superficial conditions, exploring its clinical utility with other technologies, such as low-dose X-rays and phosphor nanoparticles, holds promise for potential applications targeting more deeply seated pathologies, such as solid tumors .

Safety And Hazards

5-(4-Phenoxybutoxy)psoralen may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

Zukünftige Richtungen

5-(4-Phenoxybutoxy)psoralen shows potential for treating plaque psoriasis by interfering with the activation and proliferation of effector memory T cells . It might be used in the treatment of psoriasis and effector memory T cells mediated autoimmune diseases .

Eigenschaften

IUPAC Name

4-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c22-20-9-8-16-19(26-20)14-18-17(10-13-24-18)21(16)25-12-5-4-11-23-15-6-2-1-3-7-15/h1-3,6-10,13-14H,4-5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINMYBBFQRSVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461776
Record name 5-(4-Phenoxybutoxy)psoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Phenoxybutoxy)psoralen

CAS RN

870653-45-5
Record name PAP-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870653455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Phenoxybutoxy)psoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Phenoxybutoxy)psoralen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAP-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62C114Q0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

700 mg (3.462 mmol) of 5-hydroxypsoralen (crystallized) and 600 mg (3.462 mmol) of 4-phenoxybutyl bromide was refluxed in 30 ml of 2-butanone in the presence of an excess (2 g) of anhydrous potassium carbonate and catalytic amounts of potassium iodide for 24 hours. The progress of the reaction was monitored by thin layer chromatography. After 24 hours the reaction mixture was concentrated under reduced pressure. The oily residue was cooled and diluted with water. The aqueous solution was then acidified with concentrated hydrochloric acid to pH 1. The slurry was stirred for 15-20 min and extracted with 3×100 ml of dichloromethane. The dichloromethane layer was extracted with 25 ml of 1% sodium hydroxide to separate the un-reacted 5-hydroxypsoralen. The dichloromethane layer was washed with 30 ml of 2% hydrochloric acid, dried over anhydrous sodium sulfate and concentrated. The solid residue was dissolved in a methanol-acetone mixture, treated with charcoal and re-crystallized from a methanol-acetone (80:20) mixture.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 2
Reactant of Route 2
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 3
Reactant of Route 3
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 4
Reactant of Route 4
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 5
Reactant of Route 5
5-(4-Phenoxybutoxy)psoralen
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(4-Phenoxybutoxy)psoralen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.